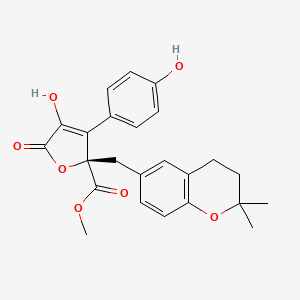
Aspernolide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspernolide A, also known as this compound, is a useful research compound. Its molecular formula is C24H24O7 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Aspernolide A has been studied extensively for its inhibitory effects on various cancer cell lines. Notably, research indicates that it significantly inhibits the proliferation of human laryngeal carcinoma cells (Hep-2 and TU212) in a dose- and time-dependent manner. The compound induces morphological changes characteristic of apoptosis, such as chromatin condensation and irregular cell margins .
Cytotoxicity Against Cancer Cell Lines
In addition to its effects on laryngeal carcinoma cells, this compound exhibits mild cytotoxicity against other human carcinoma cell lines. For example:
- The compound demonstrated inhibitory effects on HepG2 (human liver cancer) cells, although the specific mechanisms remain to be fully elucidated .
- Studies have shown that it does not significantly affect normal human embryonic kidney cells (HEK293), indicating a degree of selectivity for cancerous cells .
Inhibition of Metastasis
Recent studies have explored the anti-metastatic potential of this compound. It has been reported to suppress epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, by inhibiting relevant signaling pathways . This suggests that this compound may not only inhibit primary tumor growth but also prevent the spread of cancer.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Analyse Des Réactions Chimiques
Acid-Catalyzed Conversion from Butyrolactone I
Aspernolide A (1) is synthesized via acid-catalyzed methanolysis of butyrolactone I (3), a precursor compound. This reaction involves HCl in methanol under ambient conditions :
Reaction Conditions
-
Reactant : Butyrolactone I (76.9 mg)
-
Reagents : MeOH (10 mL) + conc. HCl (0.2 mL)
-
Time : 2 hours at room temperature
-
Workup : Flash silica gel chromatography (MeOH/CHCl₃ gradient)
Products and Yields
| Product | Yield (%) | Rf Value |
|---|---|---|
| This compound | 75 | 0.81 |
| Aspernolide C | 10.4 | - |
| Aspernolide B | 8.3 | 0.51 |
Key structural changes include:
-
Ring formation : A dihydropyran ring fused to a trisubstituted benzene replaces the prenyl chain of butyrolactone I .
-
Substituent shifts : Methoxycarbonyl and hydroxyl groups are introduced at C-5 and C-4′, respectively, confirmed by HMBC correlations (Fig. 1 in ).
Biogenetic Pathway Proposal
A proposed biosynthetic pathway suggests this compound originates from polyketide precursors through:
-
Oxidative cyclization : Formation of the γ-butenolide core.
-
Prenylation : Addition of a prenyl group to the aromatic ring.
-
Hydration and ring closure : Acid-mediated cyclization to form the dihydropyran ring .
Key intermediates :
-
Butyrolactone I (3) → Hydration → this compound (1)
-
Competing pathways yield aspernolides B and C via hydroxylation or methoxylation .
Structural Characterization via NMR and MS
Critical data for verifying this compound’s structure and reactivity :
NMR Data (CDCl₃)
| Position | δH (ppm) | δC (ppm) | Key Correlations |
|---|---|---|---|
| C-5 | - | 169.6 | HMBC: H-6, H₃-5OMe |
| C-1″ | - | 103.1 | Hemiketal carbon |
| H-2″ | 5.32 | - | Correlates to C-3″, C-7″ |
Mass Spectrometry
Stability and Functional Group Reactivity
Propriétés
Formule moléculaire |
C24H24O7 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
methyl (2R)-2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-4-hydroxy-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate |
InChI |
InChI=1S/C24H24O7/c1-23(2)11-10-16-12-14(4-9-18(16)30-23)13-24(22(28)29-3)19(20(26)21(27)31-24)15-5-7-17(25)8-6-15/h4-9,12,25-26H,10-11,13H2,1-3H3/t24-/m1/s1 |
Clé InChI |
YCHNFUWRXHTAFK-XMMPIXPASA-N |
SMILES isomérique |
CC1(CCC2=C(O1)C=CC(=C2)C[C@@]3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)C |
SMILES canonique |
CC1(CCC2=C(O1)C=CC(=C2)CC3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)C |
Synonymes |
aspernolide A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















